molecular formula C10H16O7 B15204012 Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B15204012
M. Wt: 248.23 g/mol
InChI Key: SQMMJGKODLXRMJ-XWIWCORWSA-N
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Description

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a tetrahydropyran-based carbohydrate derivative featuring a stereochemically complex core. Its structure includes an allyloxy group at the C6 position, three hydroxyl groups at C3, C4, and C5, and a methyl ester at C2 (Figure 1).

Properties

Molecular Formula

C10H16O7

Molecular Weight

248.23 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-prop-2-enoxyoxane-2-carboxylate

InChI

InChI=1S/C10H16O7/c1-3-4-16-10-7(13)5(11)6(12)8(17-10)9(14)15-2/h3,5-8,10-13H,1,4H2,2H3/t5-,6-,7+,8-,10+/m0/s1

InChI Key

SQMMJGKODLXRMJ-XWIWCORWSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OCC=C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the allyloxy group through an allylation reaction. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the allyloxy substituent play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Stereochemistry : The (2S,3S,4S,5R,6R) configuration ensures specific spatial orientation critical for biological interactions.
  • Functional Groups : The allyloxy group introduces reactivity for further modifications (e.g., click chemistry), while the hydroxyl and ester groups enable hydrogen bonding and solubility modulation.
Structural Analogues

The compound belongs to a family of substituted tetrahydropyrans. Key analogues include:

Compound Name Substituents Molecular Weight Key Differences Source/Application
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-carboxylate C3, C4, C5: benzyloxy; C6: hydroxyl 478.53 Benzyl groups enhance lipophilicity and protect hydroxyls during synthesis Synthetic intermediate for glycosylation
Methyl (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate (Scu-Me) C6: chromenyloxy group 504.40 Chromenyl moiety confers antioxidant activity; used in drug delivery research Flavonoid-drug conjugate
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid C6: chromenyloxy; C2: carboxylic acid 478.38 Natural product isolated from Lungwort; free carboxylic acid enhances metal chelation Phytochemical study
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Thiophene and tosyl groups 455.52 Non-carbohydrate scaffold with antimicrobial applications Enantioselective synthesis
Stability and Handling
  • The allyloxy compound is stable at −80°C for six months but degrades at room temperature due to ester hydrolysis .
  • In contrast, benzyl-protected analogues (e.g., ) exhibit superior stability at −20°C for >1 year due to reduced susceptibility to oxidation.

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